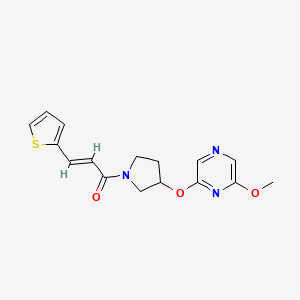![molecular formula C13H12ClFN2OS B2593405 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone CAS No. 551931-23-8](/img/structure/B2593405.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone is a synthetic organic compound with the molecular formula C19H18ClFN2OS2 This compound is characterized by the presence of a pyrimidinone core substituted with a 2-chloro-6-fluorobenzyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile, followed by further functionalization to introduce the pyrimidinone moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Condensation Reactions: The pyrimidinone core can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and various aldehydes or ketones for condensation reactions. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.
科学的研究の応用
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular functions .
類似化合物との比較
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl bromide
- 2-chloro-6-fluorobenzylamine
Uniqueness
Compared to these similar compounds, 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone is unique due to the presence of the pyrimidinone core and the sulfanyl group. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2OS/c1-2-8-6-12(18)17-13(16-8)19-7-9-10(14)4-3-5-11(9)15/h3-6H,2,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFNJIWJOLJIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2593322.png)
![N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2593328.png)
![methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2593329.png)



![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/new.no-structure.jpg)
![ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate](/img/structure/B2593337.png)
![(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2593338.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
